molecular formula C10H6N2O4S B1587063 1-Diazonio-4-sulfonaphthalen-2-olate CAS No. 4857-47-0

1-Diazonio-4-sulfonaphthalen-2-olate

Cat. No.: B1587063
CAS No.: 4857-47-0
M. Wt: 250.23 g/mol
InChI Key: QHIBNGIZPPHJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diazonio-4-sulfonaphthalen-2-olate is a diazonium salt derived from sulfonated naphthalene.

Preparation Methods

1-Diazonio-4-sulfonaphthalen-2-olate is synthesized through the reaction of naphthalene-2-sulfonic acid with sodium nitrite in an acidic medium. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt. The general reaction can be represented as follows:

C10H7SO3H+NaNO2+HClC10H6N2O4S+NaCl+H2O\text{C}_{10}\text{H}_{7}\text{SO}_3\text{H} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_{10}\text{H}_6\text{N}_2\text{O}_4\text{S} + \text{NaCl} + \text{H}_2\text{O} C10​H7​SO3​H+NaNO2​+HCl→C10​H6​N2​O4​S+NaCl+H2​O

In industrial production, the process is scaled up with careful control of temperature and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Diazonio-4-sulfonaphthalen-2-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl, halogens, or alkyl groups. For example, the reaction with potassium iodide results in the formation of iodonaphthalene.

    Coupling Reactions: This compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium hydroxide, potassium iodide, and various aromatic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Diazonio-4-sulfonaphthalen-2-olate is utilized in several scientific research applications:

    Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of pigments, inks, and other materials that require stable color properties

Mechanism of Action

The mechanism of action of 1-Diazonio-4-sulfonaphthalen-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. In coupling reactions, the diazonium group forms a nitrogen bridge with aromatic compounds, resulting in the formation of azo compounds. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the transition state and promote the formation of the final product .

Comparison with Similar Compounds

1-Diazonio-4-sulfonaphthalen-2-olate is unique due to its sulfonated naphthalene structure, which imparts specific chemical properties. Similar compounds include:

    Benzenediazonium chloride: A simpler diazonium salt used in similar substitution and coupling reactions.

    1-Diazonio-2-naphthol-4-sulfonate: Another naphthalene-based diazonium salt with different substitution patterns, leading to variations in reactivity and applications.

    Phenylazo-naphthols: Compounds used in the synthesis of azo dyes with different color properties and stability

These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.

Properties

IUPAC Name

1-diazonio-4-sulfonaphthalen-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBNGIZPPHJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218022
Record name 4-Diazo-3,4-dihydro-3-oxo-1-naphthalenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887-76-3, 4857-47-0
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Diazo-3,4-dihydro-3-oxo-1-naphthalenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-azo-3-hydroxynaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-3-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Diazonio-4-sulfonaphthalen-2-olate
Reactant of Route 2
1-Diazonio-4-sulfonaphthalen-2-olate
Reactant of Route 3
1-Diazonio-4-sulfonaphthalen-2-olate
Reactant of Route 4
1-Diazonio-4-sulfonaphthalen-2-olate
Reactant of Route 5
1-Diazonio-4-sulfonaphthalen-2-olate
Reactant of Route 6
1-Diazonio-4-sulfonaphthalen-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.